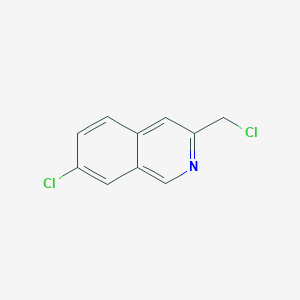

7-Chloro-3-(chloromethyl)isoquinoline

Description

Historical Context and Evolution of Isoquinoline (B145761) Chemistry in Academic Pursuits

The journey into the world of isoquinolines began in 1885 when it was first isolated from coal tar. sigmaaldrich.com Since this discovery, the development of synthetic methodologies to construct the isoquinoline core has been a significant focus of organic chemistry. Several classical named reactions have become fundamental to this field:

The Bischler-Napieralski Reaction: First reported in 1893, this reaction involves the intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. researchgate.net This method is particularly effective for arenes rich in electrons. bldpharm.com

The Pomeranz-Fritsch Reaction: This acid-catalyzed cyclization of a benzalaminoacetal, discovered in 1893, provides a direct route to the isoquinoline nucleus. sigmaaldrich.complos.org It allows for the synthesis of isoquinolines with substitution patterns that are challenging to achieve through other methods. sigmaaldrich.com

The Pictet-Spengler Reaction: Discovered in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to yield a tetrahydroisoquinoline. a2bchem.com It is a special case of the Mannich reaction and is notable for its ability to proceed under mild, and even physiological, conditions, especially with electron-rich aromatic rings. a2bchem.comnih.gov

These seminal reactions laid the groundwork for the synthesis of a myriad of isoquinoline derivatives and continue to be adapted and modified in contemporary organic synthesis.

Structural Significance of Halogenated Chloromethyl Isoquinolines in Chemical Space

The structure of 7-Chloro-3-(chloromethyl)isoquinoline is characterized by two key features that impart significant chemical reactivity and potential biological activity: the halogenated isoquinoline core and the chloromethyl substituent.

The presence of a chlorine atom at the 7-position of the isoquinoline ring system is of considerable interest in medicinal chemistry. Halogenation is a common strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. plos.org The position of the halogen can significantly influence the electronic properties of the aromatic system and its interactions with protein binding pockets. nih.gov For instance, 7-chloroquinoline (B30040) derivatives have been investigated for their potential as anticancer agents.

The chloromethyl group at the 3-position serves as a reactive "handle" for further chemical modification. The carbon-chlorine bond in a chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This versatility makes this compound a valuable intermediate for the synthesis of a library of derivatives with diverse structures and potential applications.

Overview of Current Research Trajectories and Potential of this compound

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its potential can be inferred from studies on analogous structures. The combination of a halogenated isoquinoline scaffold and a reactive chloromethyl group suggests several promising research avenues:

Medicinal Chemistry: The compound serves as a versatile starting material for the synthesis of novel bioactive molecules. The 7-chloro substituent is a feature found in some established pharmaceuticals, and the reactive chloromethyl group allows for the exploration of structure-activity relationships by introducing different substituents. Research on related 7-chloroquinoline hydrazones has shown promising anticancer activity across a range of cell lines, highlighting the potential of this structural motif.

Materials Science: Isoquinoline derivatives have applications beyond medicine, for instance, as fluorescent probes. The specific substitution pattern of this compound could be exploited to develop new materials with unique photophysical properties.

Synthetic Methodology: The reactivity of the chloromethyl group can be utilized to develop novel synthetic transformations and to construct more complex heterocyclic systems.

Rationale for Comprehensive Academic Investigation of the Compound

The limited specific research on this compound, coupled with the known significance of its constituent structural motifs, provides a strong rationale for its in-depth academic investigation. The compound represents a largely untapped area of chemical space with the potential for the discovery of new chemical reactions and biologically active agents.

A comprehensive study of its synthesis, reactivity, and the biological properties of its derivatives could lead to significant advancements in several scientific disciplines. The systematic exploration of this compound would contribute valuable knowledge to the broader field of heterocyclic chemistry and could uncover new lead compounds for drug discovery and development. The commercial availability of this compound further facilitates its exploration by the academic community. sigmaaldrich.coma2bchem.com

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3-(chloromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-5-10-4-7-1-2-9(12)3-8(7)6-13-10/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZTUNJPLVGHJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Chloro 3 Chloromethyl Isoquinoline and Congeneric Structures

Retrosynthetic Analysis of 7-Chloro-3-(chloromethyl)isoquinoline

A retrosynthetic analysis of this compound (1) provides a logical roadmap for its synthesis. The primary disconnection breaks the carbon-chlorine bond of the chloromethyl group, leading to the precursor 7-chloro-3-(hydroxymethyl)isoquinoline (2). This transformation is a standard functional group interconversion, achievable through various chlorinating agents.

Further deconstruction of the isoquinoline (B145761) core itself can follow several well-trodden paths. A common strategy involves disconnecting the C3-C4 and N-C1 bonds, which points towards precursors amenable to classic isoquinoline syntheses. For instance, a Pomeranz-Fritsch type disconnection would lead back to a substituted benzaldehyde (B42025) and an aminoacetal derivative. Alternatively, a Bischler-Napieralski approach would suggest a β-phenylethylamide as a key intermediate. The choice of disconnection is often guided by the availability of starting materials and the desired regioselectivity of substitution on the benzene (B151609) ring.

Classical and Modern Approaches to the Isoquinoline Core Synthesis

The construction of the isoquinoline skeleton is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable entries into this ring system.

Adaptations of the Bischler-Napieralski Reaction for Substituted Isoquinolines

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. nrochemistry.comwikipedia.org This reaction is typically promoted by dehydrating agents like phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3) under reflux conditions. nrochemistry.comwikipedia.orgorganic-chemistry.org The resulting dihydroisoquinolines can be subsequently aromatized to the corresponding isoquinolines. nrochemistry.com For the synthesis of this compound, a key starting material would be a β-(4-chlorophenyl)ethylamide. The reaction is generally most effective when the benzene ring is activated by electron-donating groups. nrochemistry.com

Modern modifications of the Bischler-Napieralski reaction offer milder conditions and broader substrate scope. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of 2-chloropyridine (B119429) allows for the cyclodehydration to occur at lower temperatures, which is advantageous for sensitive substrates. nih.gov Microwave-assisted Bischler-Napieralski reactions have also been shown to significantly reduce reaction times and improve yields for the synthesis of substituted isoquinoline libraries. organic-chemistry.orgorganic-chemistry.org

| Reagent/Condition | Product Type | Reference |

| POCl3, reflux | 3,4-dihydroisoquinolines | nrochemistry.comwikipedia.org |

| P2O5, refluxing POCl3 | 3,4-dihydroisoquinolines from deactivated systems | wikipedia.org |

| Tf2O, 2-chloropyridine | Isoquinolines and β-carbolines under mild conditions | nih.gov |

| Microwave irradiation | Substituted isoquinoline libraries | organic-chemistry.orgorganic-chemistry.org |

Pictet-Spengler and Related Cyclization Pathways

The Pictet-Spengler reaction offers another versatile route to tetrahydroisoquinolines, which can then be oxidized to isoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgpharmaguideline.com The reaction is particularly efficient when the aromatic ring is activated by electron-donating groups, allowing the cyclization to proceed under mild conditions. pharmaguideline.com For substrates with less nucleophilic aromatic rings, harsher conditions such as refluxing with strong acids are often necessary. wikipedia.org

Phosphate-catalyzed Pictet-Spengler reactions have been developed as a more sustainable approach, enabling the synthesis of 1,1'-disubstituted and spiro-tetrahydroisoquinolines in high yields. acs.org Like the Bischler-Napieralski reaction, microwave assistance can be employed to accelerate the Pictet-Spengler reaction and facilitate the creation of diverse isoquinoline libraries. organic-chemistry.org

Pomeranz-Fritsch Synthesis and Its Variants

The Pomeranz-Fritsch reaction provides a direct method for the synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines. wikipedia.org The reaction is typically promoted by a strong acid, such as sulfuric acid. wikipedia.org This method is particularly useful for accessing isoquinolines with substitution patterns that are difficult to achieve through other synthetic routes. researchgate.net

Research has demonstrated the successful application of the Pomeranz-Fritsch reaction for the synthesis of various chloro-substituted isoquinolines. For instance, the cyclization of m-chlorobenzalaminoacetal yields a mixture of 5- and 7-chloroisoquinoline (B1268606). This highlights the importance of the starting material's substitution pattern in directing the final product's regiochemistry.

| Starting Materials | Product | Reference |

| Benzaldehyde and 2,2-dialkoxyethylamine | Isoquinoline | wikipedia.org |

| m-Methylbenzalaminoacetal | 5- and 7-methylquinoline (B44030) mixture | |

| m-Chlorobenzalaminoacetal | 5- and 7-chloroisoquinoline mixture |

Ring-Closing Metathesis and Other Advanced Cyclization Techniques

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide array of carbo- and heterocyclic systems, including isoquinoline derivatives. researchgate.netresearchgate.net This method, often catalyzed by ruthenium complexes, allows for the formation of cyclic structures from acyclic diene or enyne precursors. acs.org The synthesis of isoquinoline derivatives has been achieved through the ring-opening metathesis (ROM) followed by RCM of cyclobutene-yne substrates. acs.org RCM has also been successfully applied to the synthesis of enamines derived from isoquinolines, leading to the formation of structurally complex alkaloid-like compounds. researchgate.net

Strategies for Regioselective Introduction of Chloromethyl Functionality at C3

The introduction of a chloromethyl group at the C3 position of the isoquinoline ring is a critical step in the synthesis of the target molecule. One common approach is the chloromethylation of a pre-formed isoquinoline derivative. This can be achieved through the reaction of isoquinoline with formaldehyde (B43269) and hydrochloric acid, a process that introduces the chloromethyl group, although regioselectivity can be a challenge. evitachem.com

A more controlled method involves the functionalization of a C3-substituted precursor. For example, a 3-hydroxymethylisoquinoline can be converted to the corresponding chloromethyl derivative using a chlorinating agent like thionyl chloride (SOCl₂). This two-step process, involving the initial introduction of a hydroxymethyl group followed by chlorination, offers greater control over the regiochemistry. evitachem.com

Another strategy involves the manipulation of functional groups at the C3 position. For instance, a three-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and CH acids can lead to C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines, which could potentially be further elaborated to introduce the desired chloromethyl group. researchgate.net

Formylation and Subsequent Halogenation Reactions

One common approach to introduce a one-carbon substituent at the C3 position is through formylation, followed by conversion of the formyl group into a chloromethyl group. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org In this reaction, a substituted amide, such as N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent, a chloroiminium ion. youtube.comwikipedia.org This electrophilic species then attacks the electron-rich C3 position of the isoquinoline ring, leading to the formation of a 3-formylisoquinoline after hydrolysis.

The resulting 3-formylisoquinoline can then be converted to the corresponding 3-(chloromethyl)isoquinoline (B180528). This transformation typically involves a two-step process: reduction of the aldehyde to an alcohol, followed by chlorination.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Vilsmeier-Haack Formylation | DMF, POCl₃, followed by aqueous work-up | 3-Formylisoquinoline |

| 2 | Reduction | NaBH₄, Methanol | Isoquinoline-3-methanol |

| 3 | Chlorination | SOCl₂, Pyridine (B92270) | 3-(Chloromethyl)isoquinoline |

This sequence allows for the controlled introduction of the chloromethyl group at the C3 position. The initial formylation step is crucial for establishing the substitution pattern, and the subsequent reduction and chlorination steps are generally high-yielding.

Direct Chloromethylation via Electrophilic or Radical Mechanisms

Direct chloromethylation of the isoquinoline ring at the C3 position presents a more atom-economical approach. This can be achieved through either electrophilic or radical pathways.

Electrophilic Chloromethylation: This method involves the reaction of the isoquinoline with a source of the chloromethyl cation (ClCH₂⁺) or its equivalent. Reagents such as chloromethyl methyl ether (MOM-Cl) in the presence of a Lewis acid catalyst can be employed. However, the regioselectivity of this reaction can be a challenge, as electrophilic substitution on the isoquinoline ring can also occur at other positions, notably C5 and C8. quimicaorganica.org To achieve selectivity for the C3 position, the reaction conditions must be carefully controlled.

Radical Chloromethylation: Radical-mediated reactions offer an alternative for the introduction of the chloromethyl group. These reactions typically involve the generation of a chloromethyl radical (•CH₂Cl), which then adds to the isoquinoline ring. One potential method involves the use of a radical initiator, such as dibenzoyl peroxide, and a source of the chloromethyl group, like carbon tetrachloride or dichloromethane. The regioselectivity of radical addition to isoquinolines can be influenced by the stability of the resulting radical intermediate.

| Mechanism | Reagents and Conditions | Key Intermediates |

| Electrophilic | Chloromethyl methyl ether, Lewis acid | Chloromethyl cation equivalent |

| Radical | Radical initiator (e.g., AIBN), Chloromethyl source (e.g., CH₂Cl₂) | Chloromethyl radical |

Transformation of Pre-existing C3 Substituents into Chloromethyl Groups

One common precursor is isoquinoline-3-carboxylic acid or its esters. nih.govrsc.orggoogle.com The carboxylic acid can be reduced to the corresponding alcohol, isoquinoline-3-methanol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be converted to the desired 3-(chloromethyl)isoquinoline using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Another viable precursor is a 3-methylisoquinoline (B74773). The methyl group can be halogenated to a bromomethyl or chloromethyl group via a radical halogenation reaction. thieme-connect.de For instance, treatment of 3-methylisoquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can yield 3-(bromomethyl)isoquinoline. The bromide can then be displaced by a chloride ion to give the final product.

| Precursor at C3 | Transformation Steps | Reagents |

| Carboxylic Acid | 1. Reduction to Alcohol2. Chlorination | 1. LiAlH₄2. SOCl₂ or PCl₅ |

| Methyl Group | Radical Halogenation | NBS, Benzoyl Peroxide (for bromination) |

Methodologies for Installing the Chloro Substituent at C7

The introduction of a chlorine atom at the C7 position of the isoquinoline ring is another key aspect of the synthesis. The regioselectivity of this substitution is paramount.

Direct Halogenation Protocols for Isoquinoline Systems

Direct chlorination of the isoquinoline ring can be achieved using various chlorinating agents. However, controlling the regioselectivity to favor the C7 position can be challenging. Electrophilic aromatic substitution on the isoquinoline ring typically favors the C5 and C8 positions. quimicaorganica.orgshahucollegelatur.org.in

To achieve C7-chlorination, the use of specific reagents and conditions is necessary. N-Chlorosuccinimide (NCS) has been employed for the chlorination of various aromatic and heteroaromatic compounds. researchgate.netisca.meed.ac.uk In some cases, the presence of a directing group can influence the position of halogenation. For instance, an 8-substituted quinoline (B57606) can direct halogenation to the C5 and sometimes C7 positions. rsc.org

Functional Group Interconversions for C7-Chlorination

A more reliable method for introducing a chlorine atom at a specific position is through the transformation of a pre-existing functional group. The Sandmeyer reaction is a classic example of such a transformation, allowing for the conversion of an amino group into a halogen. organic-chemistry.orgnih.govmasterorganicchemistry.com

In this approach, a 7-aminoisoquinoline precursor is diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) chloride solution to yield 7-chloroisoquinoline.

Another potential route involves the conversion of a 7-hydroxyisoquinoline (B188741) to 7-chloroisoquinoline. This can be accomplished using reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

| Precursor at C7 | Reaction | Reagents |

| Amino Group | Sandmeyer Reaction | 1. NaNO₂, HCl2. CuCl |

| Hydroxy Group | Deoxychlorination | POCl₃ or PCl₅ |

Directed Ortho Metalation (DoM) Strategies for Regiocontrol

Directed Ortho Metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

For the C7-chlorination of isoquinoline, a directing group would need to be placed at the C8 position. A suitable DMG, such as an amide or a methoxy (B1213986) group, would direct the lithiation to the C7 position. The resulting 7-lithioisoquinoline intermediate can then be quenched with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS), to afford the desired 7-chloroisoquinoline. harvard.edu

Enantiospecific Synthesis of Chiral 3-Chloromethyltetrahydroisoquinoline Analogues

The synthesis of enantiomerically pure tetrahydroisoquinolines (THIQs) is of significant interest due to their prevalence as core structures in many natural alkaloids and pharmacologically active molecules. mdpi.com Achieving stereocontrol at the C-3 position, particularly with a chloromethyl substituent, requires specialized asymmetric strategies.

Chiral Auxiliary-Based Approaches

A foundational strategy for inducing stereoselectivity is the use of a chiral auxiliary, a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method relies on the auxiliary's ability to create a diastereomeric intermediate that biases the approach of reagents to one face of the molecule. numberanalytics.com

The process generally involves covalently attaching a non-chiral substrate to the chiral auxiliary, performing the stereoselective reaction, and then cleaving the auxiliary. scielo.org.mx Various types of auxiliaries have been developed, derived from readily available chiral sources like amino acids, terpenes, and carbohydrates. numberanalytics.comnih.gov Prominent examples include Evans' oxazolidinones, Corey's 8-phenylmenthol, and Oppolzer's camphorsultam. wikipedia.orgnih.gov For instance, chiral oxazolidinones are widely used to direct stereoselective aldol (B89426) reactions, which can establish two adjacent stereocenters with high control. wikipedia.org Similarly, sulfur-based chiral auxiliaries derived from amino acids have demonstrated high efficacy in reactions like acetate (B1210297) aldol additions and Michael additions. scielo.org.mx

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Origin/Type | Key Applications in Asymmetric Synthesis |

|---|---|---|

| Oxazolidinones (Evans) | Amino acid-derived | Stereoselective alkylations and aldol reactions. wikipedia.orgnih.gov |

| Camphorsultam (Oppolzer) | Terpene-derived | Used in a variety of reactions including cycloadditions. wikipedia.orgnih.gov |

| Pseudoephedrine | Alkaloid | Asymmetric alkylation reactions. wikipedia.org |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Axially chiral biphenol | Asymmetric synthesis of cyclic terpenes. wikipedia.org |

| Thiazolidinethiones | Amino acid-derived (sulfur-based) | Acetate aldol reactions, Michael additions, cascade reactions. scielo.org.mx |

Asymmetric Catalysis in Isoquinoline Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. scielo.org.mx This field has been extensively applied to the synthesis of chiral tetrahydroisoquinolines. mdpi.com

A primary method is the asymmetric hydrogenation of isoquinoline precursors. mdpi.comresearchgate.net Transition-metal complexes, particularly those of rhodium, ruthenium, and iridium, are effective catalysts for the asymmetric reduction of C=N bonds in isoquinoline-type imines and enamines. mdpi.com For example, rhodium-catalyzed asymmetric hydrogenation, promoted by a strong Brønsted acid, has been shown to achieve high reactivity and enantioselectivity (up to 99% conversion) for isoquinolines by establishing anion binding between the substrate and the ligand. researchgate.net Ruthenium-catalyzed hydrogenation of enamides, using ligands like BINAP, is another general method for producing asymmetric isoquinoline alkaloids. acs.org Iridium catalysts are also highly effective for the asymmetric hydrogenation of N-heteroaromatics and imines. mdpi.com

Beyond hydrogenation, chiral Brønsted acids can act as catalysts. For instance, a chiral disulfonimide has been used to catalyze a redox cyclization reaction, yielding chiral isoquinolinonaphthyridines with high enantiomeric ratios (up to 92:8 er). rsc.org

Table 2: Examples of Asymmetric Catalysis for Tetrahydroisoquinoline Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium-thiourea chiral phosphine (B1218219) complex with HCl | Asymmetric Hydrogenation | High reactivity and enantioselectivity (up to 99% conversion) via anion binding. | researchgate.net |

| BINAP-Ruthenium(II) complexes | Asymmetric Hydrogenation of Enamides | A general and effective method for synthesizing isoquinoline alkaloids. | acs.org |

| Iridium complexes | Asymmetric Hydrogenation | Highly effective for imines and N-heteroaromatics. | mdpi.com |

| Chiral Disulfonimide | Redox Cyclization | Produces chiral isoquinolinonaphthyridines with up to 92:8 enantiomeric ratio. | rsc.org |

Resolution Techniques for Enantiomeric Separation

When a synthesis produces a racemic mixture (a 50:50 mix of enantiomers), a resolution process is required to separate them. wikipedia.org This is a critical step in producing enantiomerically pure compounds. mdpi.com

The most common method is diastereomeric salt formation. wikipedia.org This involves reacting the racemic mixture, for example a basic amine, with a single enantiomer of a chiral acid (a resolving agent) like tartaric acid or mandelic acid. wikipedia.orglibretexts.org This reaction creates a pair of diastereomeric salts, which have different physical properties, such as solubility, and can be separated by conventional techniques like crystallization. wikipedia.orgchiralpedia.com Once separated, the chiral resolving agent is removed, yielding the pure enantiomers of the original compound. wikipedia.orglibretexts.org

Another powerful technique is chiral column chromatography. khanacademy.org This method uses a stationary phase that is itself chiral. chiralpedia.comkhanacademy.org As the racemic mixture passes through the column, one enantiomer interacts more strongly with the chiral stationary phase and is retained longer, allowing for the separation of the two enantiomers. mdpi.comkhanacademy.org High-performance liquid chromatography (HPLC) is the most common chromatographic technique for chiral separation. chiralpedia.com

Table 3: Comparison of Enantiomeric Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Conversion of enantiomers into diastereomers with different solubilities using a chiral resolving agent. wikipedia.org | Cost-effective for large-scale production. chiralpedia.com | Can be laborious; success is difficult to predict; discards at least half of the material unless a recycling process is used. wikipedia.org |

| Chiral Chromatography (e.g., HPLC) | Differential interaction of enantiomers with a chiral stationary phase. chiralpedia.comkhanacademy.org | High-resolution separation for a wide range of compounds. mdpi.comchiralpedia.com | Can be costly due to specialized columns and equipment; more suitable for smaller scales. chiralpedia.com |

Emerging Synthetic Technologies in Isoquinoline Chemistry

The field of chemical synthesis is continuously advancing, with new technologies offering improvements in efficiency, safety, and scalability. The synthesis of isoquinoline scaffolds, including chlorinated derivatives, is benefiting from these innovations.

Continuous Flow Synthesis Applications for Isoquinoline Scaffolds

Continuous flow chemistry is an established technology that offers significant advantages over traditional batch processing. mdpi.com In a flow reactor, reactants are pumped through a network of tubes or channels where the reaction occurs, allowing for superior control over parameters like temperature and residence time. alineinc.com This leads to enhanced heat and mass transfer, improved safety, and often higher yields. mdpi.comalineinc.com

Flow chemistry has been successfully applied to the synthesis of various heterocyclic scaffolds, including quinolines and isoquinolines. researchgate.netrsc.org For example, a continuous photochemical process has been developed to produce quinoline products with high yields and throughputs greater than one gram per hour. researchgate.net Another report describes the continuous synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes using a heterogeneous catalyst in green solvents. rsc.org These methods demonstrate the potential for developing safe, scalable, and efficient continuous processes for complex heterocyclic compounds, which could be adapted for the synthesis of this compound. mdpi.comacs.org The ability to handle hazardous reagents and intermediates safely makes flow chemistry particularly attractive for industrial applications. ineosopen.org

Microfluidic Reactor Implementations in Chloroisoquinoline Synthesis

Microfluidic reactors, or microreactors, represent a miniaturization of flow chemistry, with reactions occurring in channels that are typically tens to hundreds of micrometers in dimension. alineinc.com This small scale provides an exceptionally high surface-area-to-volume ratio, leading to extremely efficient heat and mass transfer and rapid reaction times. alineinc.comnih.gov

These systems allow for precise control over reaction conditions and require only small volumes of reagents, which accelerates the optimization of reaction parameters and reduces waste. mdpi.comelveflow.com Microfluidic reactors have been used for a wide range of chemical transformations, including C-C bond formations, reductions, and photochemical reactions. elveflow.com The technology has shown considerable advantages in photocatalytic organic synthesis and has been used to produce pharmaceuticals continuously. mdpi.com For chloroisoquinoline synthesis, microreactors could enable the use of highly reactive intermediates or hazardous reagents with enhanced safety. ineosopen.org The integration of analytical modules into microfluidic systems can lead to fully automated and self-optimizing processes, revolutionizing how complex molecules are synthesized. ineosopen.orgnih.gov

Chemical Reactivity and Transformation Pathways of 7 Chloro 3 Chloromethyl Isoquinoline

Reactivity of the Chloromethyl Group at C3

The chloromethyl group at the C3 position behaves as a reactive benzylic halide. The chlorine atom is readily displaced by a variety of nucleophiles due to the stability of the resulting benzylic carbocation intermediate, which is further stabilized by the adjacent aromatic isoquinoline (B145761) ring system.

Nucleophilic Displacement Reactions (e.g., with Amines, Thiols, Alcohols)

The primary mode of reaction for the C3-chloromethyl group is nucleophilic substitution (SN). This site readily reacts with a wide array of nucleophiles under relatively mild conditions.

With Amines: Primary and secondary amines can displace the chloride to form the corresponding 3-(aminomethyl)isoquinoline derivatives. These reactions are fundamental in building more complex molecules, often used in the synthesis of compounds with potential biological activity. nih.govnih.gov For instance, the reaction with various primary or secondary amines in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF typically proceeds to completion, yielding aminomethyl-substituted isoquinolines.

With Thiols: Thiolates, being excellent nucleophiles, react efficiently to yield 3-(thiomethyl)isoquinoline derivatives. These reactions are generally carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

With Alcohols: Alcohols and alkoxides can also serve as nucleophiles, leading to the formation of 3-(alkoxymethyl)isoquinoline ethers. These reactions might require heating or the use of a strong base to facilitate the displacement of the chloride.

The general scheme for these nucleophilic displacement reactions is presented below:

Table 1: Examples of Nucleophilic Displacement at the C3-Chloromethyl Group

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Primary Amine | R-NH₂ | 7-Chloro-3-(alkylaminomethyl)isoquinoline |

| Secondary Amine | R₂NH | 7-Chloro-3-(dialkylaminomethyl)isoquinoline |

| Thiol | R-SH / Base | 7-Chloro-3-(alkylthiomethyl)isoquinoline |

| Alcohol | R-OH / Base | 7-Chloro-3-(alkoxymethyl)isoquinoline |

Organometallic Reactions (e.g., Grignard, Suzuki-Miyaura Coupling at the Chloromethyl site)

While direct formation of a Grignard reagent at the chloromethyl position is generally not feasible due to the presence of the acidic protons and the electrophilic nature of the other chloro-substituent, the chloromethyl group can participate as an electrophile in cross-coupling reactions. quora.comchem-station.comyoutube.com

Suzuki-Miyaura Coupling: The C3-chloromethyl group can undergo Suzuki-Miyaura cross-coupling with boronic acids. libretexts.org This reaction, catalyzed by a palladium complex, forms a new carbon-carbon bond, leading to diarylmethane-type structures. researchgate.netrsc.org The reaction of benzylic chlorides with arylboronic acids is a known transformation, typically requiring a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., Cs₂CO₃) in a suitable solvent system like THF/water. rsc.orgnih.gov This allows for the introduction of various aryl or heteroaryl groups at the C3-methyl position.

Radical Reactions and Reductions of the Chloromethyl Group

The chloromethyl group can be modified through radical pathways or reduced to a methyl group.

Reduction: The C-Cl bond of the chloromethyl group can be reduced to a C-H bond, converting the 3-(chloromethyl)isoquinoline (B180528) to a 3-methylisoquinoline (B74773) derivative. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) in a polar solvent or through catalytic hydrogenation. This transformation is useful when the ultimate target molecule requires a simple methyl group at the C3 position.

Reactivity of the C7-Chloro Substituent on the Isoquinoline Ring

The chlorine atom at the C7 position is an aryl chloride. Its reactivity is substantially different from the benzylic chloride at C3. It is much less reactive towards traditional nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The C7-chloro group is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation. wikipedia.org

Suzuki-Miyaura Coupling: This is one of the most common reactions performed at the C7 position. researchgate.net Coupling with aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Na₂CO₃) allows for the synthesis of 7-arylisoquinolines. nih.govnih.govorganic-chemistry.org The choice of ligand is often crucial for achieving high yields, especially with challenging substrates. organic-chemistry.org

Sonogashira Coupling: The C7-chloro group can be coupled with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). researchgate.netwikipedia.orgnih.gov This reaction introduces an alkynyl substituent at the C7 position, leading to 7-alkynylisoquinolines, which are versatile intermediates for further transformations. libretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the C7-chloro group with primary or secondary amines. libretexts.orgacs.org It requires a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., BINAP, XPhos) and a strong base (e.g., NaOtBu). researchgate.netyoutube.com This method provides direct access to 7-aminoisoquinoline derivatives.

Table 2: Common Cross-Coupling Reactions at the C7-Position

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | 7-Aryl/Vinyl-isoquinoline | Pd(OAc)₂ / Ligand, Base |

| Sonogashira | R-C≡CH | 7-Alkynyl-isoquinoline | Pd(PPh₃)₂Cl₂ / CuI, Base |

| Buchwald-Hartwig | R-NH₂ | 7-Amino-isoquinoline | Pd₂(dba)₃ / Ligand, Base |

Nucleophilic Aromatic Substitution (SNAr) on the Chloro-Substituted Aromatic Ring

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl chloride like the one at C7 is generally challenging. nih.gov The isoquinoline ring is π-deficient, which makes it more susceptible to nucleophilic attack than a simple chlorobenzene, particularly at positions ortho and para to the ring nitrogen (C1 and C4). imperial.ac.ukquora.comquimicaorganica.org However, the C7 position is relatively remote from the activating nitrogen atom.

Therefore, SNAr reactions at C7 typically require either very strong nucleophiles, high temperatures, or the presence of a strong electron-withdrawing group elsewhere on the ring to proceed at a reasonable rate. nih.govresearchgate.net For 7-chloro-3-(chloromethyl)isoquinoline specifically, SNAr at C7 is much less facile than the cross-coupling reactions and the nucleophilic substitution at the C3-chloromethyl group.

Reactivity of the Isoquinoline Nitrogen Atom

The nitrogen atom in the isoquinoline ring is a primary site for chemical reactions due to its basicity and nucleophilicity.

The lone pair of electrons on the isoquinoline nitrogen readily participates in nucleophilic attack on alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. This process, known as N-alkylation or quaternization, is a fundamental reaction of isoquinolines. For instance, isoquinoline itself reacts with alkyl halides to yield N-alkylisoquinolinium salts. mdpi.comresearchgate.net The reaction rate and yield can be influenced by the nature of the alkyl halide and the reaction conditions, such as solvent and temperature. lumenlearning.com In the case of this compound, the nitrogen atom is expected to be less nucleophilic compared to unsubstituted isoquinoline due to the electron-withdrawing effects of the 7-chloro and 3-chloromethyl substituents. However, it can still undergo quaternization with suitable alkylating agents.

| Reactant | Reagent | Product Type | Reference |

| Isoquinoline | Alkyl Halide | N-Alkylisoquinolinium Salt | mdpi.comresearchgate.net |

This table illustrates the general quaternization reaction of isoquinoline.

The isoquinoline nitrogen can be oxidized to form an N-oxide using various oxidizing agents, such as peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA) or hydrogen peroxide. acs.orgmdpi.com This transformation introduces a positive formal charge on the nitrogen and a negative charge on the oxygen, altering the electronic properties and reactivity of the heterocyclic ring. For example, the N-oxidation of 4,7-dichloroquinoline (B193633) has been reported as a key step in the synthesis of more complex derivatives. mdpi.com Isoquinoline N-oxides can undergo subsequent rearrangements, often promoted by reagents like acetic anhydride (B1165640) or phosphorus oxychloride, to yield various substituted isoquinolines. acs.org The presence of the electron-withdrawing groups in this compound would likely make the N-oxidation more challenging compared to the parent isoquinoline.

| Reactant | Reagent | Product | Reference |

| 4,7-Dichloroquinoline | m-CPBA | 4,7-Dichloroquinoline N-oxide | mdpi.com |

| Isoquinoline | Peroxy Acid | Isoquinoline N-oxide | acs.org |

This table presents examples of N-oxidation reactions of quinoline (B57606) and isoquinoline derivatives.

Electrophilic Aromatic Substitution on the Isoquinoline Core (excluding C7-chloro)

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is generally more difficult than on benzene (B151609) due to the deactivating effect of the protonated nitrogen atom under typical acidic reaction conditions. stackexchange.com Substitution preferentially occurs on the benzene ring at positions 5 and 8. stackexchange.com The 7-chloro and 3-chloromethyl groups in this compound are both electron-withdrawing, further deactivating the ring towards electrophilic attack.

Nitration: The nitration of isoquinoline with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. stackexchange.com For this compound, nitration is expected to be even more sluggish and to occur at the 5-position, as the 7-position is already substituted and the 8-position is sterically hindered by the peri-relationship with the nitrogen atom.

Sulfonation: Sulfonation of isoquinoline with fuming sulfuric acid also leads to substitution at the 5- and 8-positions. The reaction is reversible, and the position of sulfonation can be temperature-dependent. Given the deactivating nature of the substituents in this compound, harsh reaction conditions would likely be required for sulfonation.

Halogenation: Electrophilic halogenation of isoquinoline, for instance with bromine in sulfuric acid, also yields a mixture of 5- and 8-halo derivatives. The halogenation of this compound would be expected to follow a similar pattern, with substitution occurring at the available positions on the benzene ring, primarily the 5-position.

| Reaction | Reagents | Major Products (for Isoquinoline) | Reference |

| Nitration | HNO₃, H₂SO₄ | 5-Nitroisoquinoline, 8-Nitroisoquinoline | stackexchange.com |

| Sulfonation | Fuming H₂SO₄ | Isoquinoline-5-sulfonic acid, Isoquinoline-8-sulfonic acid | drugbank.com |

| Bromination | Br₂, H₂SO₄ | 5-Bromoisoquinoline, 8-Bromoisoquinoline | acs.org |

This table summarizes the typical outcomes of electrophilic aromatic substitution on the parent isoquinoline.

Hydrogenation and Reduction Chemistry of the Isoquinoline Ring System

The isoquinoline ring can be reduced to form dihydro- and tetrahydroisoquinoline derivatives, which are important scaffolds in medicinal chemistry.

The catalytic hydrogenation of isoquinolines over metal catalysts such as platinum, palladium, or nickel is a common method to produce 1,2,3,4-tetrahydroisoquinolines. acs.orgthieme-connect.comlibretexts.orgyoutube.com The reaction typically proceeds via a 1,2-dihydroisoquinoline (B1215523) intermediate. Transfer hydrogenation, using a hydrogen donor like formic acid or isopropanol (B130326) in the presence of a catalyst, is another effective method. acs.org For this compound, catalytic hydrogenation would be expected to reduce the pyridine (B92270) ring to afford the corresponding 7-chloro-3-(chloromethyl)-1,2,3,4-tetrahydroisoquinoline. It is also possible that under certain conditions, the chloromethyl group could undergo hydrogenolysis.

| Substrate | Catalyst/Reagents | Product Type | Reference |

| Isoquinolines | Metal Catalyst (Pt, Pd, Ni), H₂ | 1,2,3,4-Tetrahydroisoquinolines | acs.orgthieme-connect.com |

| Isoquinolines | Copper-catalyzed oxazaborolidine–BH₃ complex | 1,2,3,4-Tetrahydroisoquinolines | acs.org |

This table outlines common methods for the hydrogenation of isoquinolines.

Structural Modifications and Derivative Synthesis of 7 Chloro 3 Chloromethyl Isoquinoline

Design Principles for Novel 7-Chloro-3-(chloromethyl)isoquinoline Analogues

The design of novel analogues of this compound is primarily driven by the principles of medicinal chemistry and materials science. The core isoquinoline (B145761) structure is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets. The strategic placement of substituents on this scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn influences its biological activity or material characteristics.

Key design considerations include:

Bioisosteric Replacement: The chloro and chloromethyl groups can be replaced by other functional groups with similar steric and electronic properties to modulate activity and reduce potential toxicity. For instance, the chloro group can be substituted with other halogens, small alkyl groups, or a trifluoromethyl group.

Introduction of Pharmacophores: The C7 and C3 positions are ideal for introducing specific pharmacophoric elements known to interact with particular biological targets. This can include hydrogen bond donors and acceptors, aromatic rings for π-stacking interactions, and charged groups to enhance solubility or target specific cellular compartments.

Conformational Restriction: Introducing bulky substituents or creating cyclic structures by linking the C3 and C4 positions or by forming macrocycles involving the C7 substituent can restrict the conformational flexibility of the molecule. This can lead to higher binding affinity and selectivity for a specific target.

Functionalization of the Chloromethyl Group into Diverse Moieties

The chloromethyl group at the C3 position is a reactive electrophilic handle that readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

Synthesis of Hydroxymethyl, Aminomethyl, and Other C3-Substituted Derivatives

The benzylic chloride nature of the chloromethyl group makes it susceptible to displacement by various nucleophiles.

Hydroxymethyl Derivatives: Hydrolysis of the chloromethyl group, typically under basic conditions or via reaction with a hydroxide (B78521) source, yields the corresponding 7-chloro-3-(hydroxymethyl)isoquinoline. This alcohol can serve as a precursor for further functionalization, such as esterification or etherification.

Aminomethyl Derivatives: Reaction with a wide range of primary and secondary amines, including ammonia (B1221849) equivalents, provides access to a diverse library of 7-chloro-3-(aminomethyl)isoquinoline derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The resulting amino group can be a key pharmacophoric element or a point for further synthetic elaboration.

Other C3-Substituted Derivatives: Other nucleophiles, such as thiolates, cyanides, and azides, can also be employed to displace the chloride, leading to the formation of thioethers, nitriles, and azidomethyl derivatives, respectively. These functional groups can be further transformed into other valuable moieties.

Conversion to Aldehydes, Carboxylic Acids, and Esters

The chloromethyl group can also be oxidized to introduce carbonyl functionalities at the C3 position.

Aldehydes: Oxidation of the corresponding primary alcohol, 7-chloro-3-(hydroxymethyl)isoquinoline, using mild oxidizing agents such as manganese dioxide (MnO2) or Dess-Martin periodinane, can furnish 7-chloro-3-isoquinolinecarboxaldehyde. Alternatively, direct oxidation of the chloromethyl group using reagents like the Sommelet reaction or Kröhnke oxidation can also be employed.

Carboxylic Acids and Esters: Further oxidation of the aldehyde or direct, more vigorous oxidation of the hydroxymethyl or even the chloromethyl group can lead to the formation of 7-chloro-3-isoquinolinecarboxylic acid. google.com A patent for the synthesis of quinoline-8-carboxylic acids describes the oxidation of a methyl group using nitric acid in the presence of a vanadium catalyst, a method that could potentially be adapted for the chloromethyl group of the target compound. google.com The resulting carboxylic acid can then be readily converted to its corresponding esters through standard esterification procedures, such as Fischer esterification.

Diversification at the C7-Chloro Position via Cross-Coupling Reactions

The chlorine atom at the C7 position of the isoquinoline ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Introduction of Aryl, Heteroaryl, and Alkyl Substituents

Suzuki-Miyaura Coupling: This is a widely used method for the formation of C-C bonds. The this compound can be coupled with a variety of boronic acids or their corresponding esters in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or alkyl groups at the C7 position. The choice of ligand for the palladium catalyst is crucial for achieving high yields and tolerating various functional groups. While no specific examples for this compound are readily available, the successful Suzuki-Miyaura coupling of other chloroquinolines and chloroisoquinolines suggests its applicability. nih.govacs.org

Other Cross-Coupling Reactions: Other cross-coupling reactions such as Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents) could also be employed for the diversification at the C7 position, although these are often less favored than the Suzuki-Miyaura reaction due to the toxicity and instability of the organometallic reagents.

Synthesis of Aminoisoquinoline and Ether/Thioether Derivatives

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds. It allows for the coupling of the C7-chloro position with a wide range of primary and secondary amines, including anilines and aliphatic amines, to yield 7-aminoisoquinoline derivatives. wikipedia.orgrsc.orgnih.gov The choice of phosphine (B1218219) ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.

Ullmann Condensation: This copper-catalyzed reaction provides an alternative route for the formation of C-N, C-O, and C-S bonds. The C7-chloro group can be coupled with amines, alcohols, or thiols to produce the corresponding 7-amino, 7-ether, or 7-thioether derivatives. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts.

Hybrid Molecule Design Incorporating the Isoquinoline Scaffold

The process of creating hybrid molecules involves chemically linking two or more distinct pharmacophores or molecular scaffolds to produce a single entity with potentially enhanced or novel properties. The this compound is an ideal candidate for such strategies, as the C-3 chloromethyl group provides a reactive handle for covalent linkage to other molecular fragments.

The conjugation of the this compound core with other N-heterocycles like indoles and pyrroles is a key strategy for developing novel chemical entities. The electrophilic nature of the chloromethyl group facilitates nucleophilic substitution reactions with nitrogen or carbon atoms within these heterocycles.

For instance, the nitrogen atom of an indole (B1671886) or pyrrole (B145914) can act as a nucleophile, displacing the chloride to form a new C-N bond. This reaction typically proceeds under basic conditions to deprotonate the heterocycle's N-H group, thereby increasing its nucleophilicity. Alternatively, in the case of indoles, nucleophilic attack can occur from the C-3 position to form a C-C bond, a reaction often promoted by Lewis acids. These synthetic approaches allow for the creation of a diverse library of hybrid molecules where the isoquinoline unit is tethered to another biologically important scaffold.

Table 1: Potential Conjugation Strategies and Resulting Linkages

| Heterocycle | Reactive Site | Reaction Type | Linkage Type |

|---|---|---|---|

| Indole | N-1 | Nucleophilic Substitution | C(isoquinoline)-N(indole) |

| Indole | C-3 | Friedel-Crafts Alkylation | C(isoquinoline)-C(indole) |

| Pyrrole | N-1 | Nucleophilic Substitution | C(isoquinoline)-N(pyrrole) |

| Imidazole | N-1 | Nucleophilic Substitution | C(isoquinoline)-N(imidazole) |

These hybrid structures are of significant interest as they may exhibit combined or synergistic activities derived from both the isoquinoline and the appended heterocyclic moiety.

Macrocyclization transforms a linear or simple cyclic molecule into a large ring structure, a strategy that can significantly alter physicochemical properties such as solubility, metabolic stability, and target-binding affinity. nih.gov For this compound, macrocyclization can be envisioned through several intramolecular or intermolecular approaches.

One common strategy is the intramolecular cyclization of a derivative where a long-chain nucleophile has been appended to the isoquinoline core. For example, the chloromethyl group can be reacted with a long-chain amino-alcohol. The resulting secondary amine could then be coupled with another functional group on the isoquinoline (or a group introduced onto the 7-chloro position) to close the ring, often using methods like amide bond formation or transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. nih.gov

Another approach involves the head-to-tail dimerization of two isoquinoline units. The chloromethyl group of one molecule could react with a nucleophilic site on a second molecule, which in turn reacts back to form a cyclic dimer. Such strategies lead to significant scaffold expansion, creating complex, three-dimensional architectures. researchgate.net

Table 2: Illustrative Macrocyclization Approaches

| Strategy | Key Reaction | Resulting Structure |

|---|---|---|

| Intramolecular Cyclization | Amide bond formation | Macrocyclic lactam |

| Intramolecular Cyclization | Suzuki or Stille coupling | Carbon-carbon bridged macrocycle |

| Intramolecular Cyclization | Ring-closing metathesis (RCM) | Unsaturated macrocycle |

Stereochemical Aspects in Derivative Synthesis and Their Influence on Molecular Properties

While this compound itself is achiral, many of its derivatives, particularly those synthesized via substitution at the chloromethyl position, can contain one or more stereocenters. The stereochemistry of these derivatives is critical, as different enantiomers or diastereomers of a molecule often exhibit markedly different biological activities and pharmacokinetic profiles.

The synthesis of stereochemically pure derivatives from the this compound scaffold can be achieved through several methods. clockss.org One approach involves the use of a chiral nucleophile in the substitution reaction. For example, reacting the chloromethyl group with an enantiopure amino acid or alcohol will result in the formation of diastereomeric products that can potentially be separated.

A more advanced strategy is the use of asymmetric catalysis, where a chiral catalyst guides the reaction to favor the formation of one stereoisomer over the other. clockss.org For reactions involving the modification of the isoquinoline core or the synthesis of more complex derivatives, chiral ligands can be employed in transition metal-catalyzed reactions to induce asymmetry. clockss.org The absolute configuration (R or S) of the newly formed stereocenter can profoundly influence how the molecule interacts with chiral biological targets like enzymes and receptors.

Table 3: Influence of Stereochemistry on Molecular Properties

| Property | R-Enantiomer (Hypothetical) | S-Enantiomer (Hypothetical) | Rationale for Difference |

|---|---|---|---|

| Receptor Binding Affinity | High | Low | The three-dimensional arrangement of the R-enantiomer allows for optimal interaction with the chiral binding pocket of the receptor. |

| Enzyme Inhibition | Potent Inhibitor | Weak Inhibitor | The S-enantiomer's stereochemistry may cause steric clashes that prevent it from fitting into the enzyme's active site. |

| Aqueous Solubility | Moderate | High | Different crystal packing arrangements between enantiomers can lead to variations in physical properties like solubility. |

Applications of 7 Chloro 3 Chloromethyl Isoquinoline As a Versatile Synthetic Intermediate

Building Block in Complex Organic Synthesis

The bifunctional nature of 7-Chloro-3-(chloromethyl)isoquinoline, featuring two reactive sites, theoretically makes it a valuable precursor for the construction of more complex molecular architectures.

The chloromethyl group at the 3-position of the isoquinoline (B145761) ring is a reactive handle that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality could potentially be used to introduce the isoquinoline core into larger polycyclic systems. For instance, it could undergo nucleophilic substitution reactions with a variety of nucleophiles to build more elaborate structures. Furthermore, the chloro group at the 7-position could be a site for cross-coupling reactions, such as Suzuki or Stille couplings, to append other cyclic or aromatic moieties, thereby creating fused-ring systems.

Despite these theoretical possibilities, a review of the scientific literature did not yield specific examples of the use of this compound for the elaboration of polycyclic and fused-ring systems.

The isoquinoline core is central to many natural products, particularly a large class of alkaloids with diverse biological activities. The substitution pattern of this compound could, in principle, allow for its use as a starting material in the synthesis of certain natural product scaffolds. The chloromethyl group could be transformed into other functional groups commonly found in natural products, such as aldehydes, carboxylic acids, or extended alkyl chains.

However, there is no specific mention in the available literature of this compound being used as a building block in the total synthesis of any known natural product.

Role in Medicinal Chemistry Lead Optimization (Synthetic aspects only)

The optimization of lead compounds is a critical step in drug discovery, often involving the synthesis of analogues to improve potency, selectivity, and pharmacokinetic properties.

The dual reactivity of this compound makes it a candidate for the synthesis of compound libraries for structure-activity relationship (SAR) studies. The chloromethyl group can be readily displaced by a variety of amines, alcohols, thiols, and other nucleophiles to generate a diverse set of derivatives. The chloro group at the 7-position offers another point of diversification.

While the principle is sound, there are no specific reports of libraries being synthesized from this compound for the purpose of SAR studies.

Many bioactive isoquinoline alkaloids possess substituents at various positions of the isoquinoline ring system. The specific substitution pattern of this compound could theoretically be exploited to synthesize analogues of known bioactive alkaloids. For example, the chloromethyl group could be a precursor to the N-phenethyl group found in some isoquinoline alkaloids, or it could be used to link the isoquinoline core to other pharmacophores.

A comprehensive search of the literature did not reveal any instances where this compound was explicitly used as a precursor for the synthesis of known bioactive isoquinoline alkaloids or their analogues.

Utility in Agrochemical and Material Science Research (Synthetic aspects only)

The synthesis of novel compounds for agrochemical and material science applications is an active area of research. Halogenated aromatic compounds and heterocycles can exhibit useful properties in these fields.

The synthetic versatility of this compound could lend itself to the creation of new molecules for these purposes. For example, the introduction of specific side chains via the chloromethyl group could lead to compounds with pesticidal or herbicidal activity. In material science, the rigid isoquinoline core could be incorporated into polymers or organic electronic materials.

However, specific research detailing the use of this compound in either agrochemical or material science synthesis is not available in the current body of scientific literature.

Intermediate for Novel Pesticide or Herbicide Development

While direct research specifically detailing the use of this compound in the development of commercialized pesticides or herbicides is not extensively documented in publicly available literature, its structural features strongly suggest its potential as a valuable intermediate in this field. The isoquinoline and quinoline (B57606) scaffolds are present in numerous biologically active molecules, including those with insecticidal and herbicidal properties.

The development of new pesticides is an ongoing area of research to address issues such as pest resistance and the need for more environmentally benign solutions. The synthesis of novel derivatives from accessible intermediates is a key strategy in this process. For instance, derivatives of the related 7-chloroquinoline (B30040) scaffold have been investigated for their insecticidal and antifeedant activities. A study on 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives demonstrated their potential as controlling agents against the maize armyworm, Spodoptera frugiperda. nih.gov These hybrid molecules, prepared through a "click reaction," exhibited larvicidal properties. nih.gov

The reactivity of the chloromethyl group at the 3-position of this compound allows for the introduction of various functional groups, which can be used to synthesize a library of new compounds for biological screening. The chlorine atom can be readily displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse set of derivatives. This versatility is crucial in the search for new agrochemicals, where slight modifications to a core structure can lead to significant changes in biological activity.

A patent for the preparation of the quinclorac (B55369) herbicide intermediate, 7-chloro-8-methylquinoline, highlights the importance of chlorinated quinoline derivatives in the pesticide industry. sigmaaldrich.com Although this is a different isomer, it underscores the relevance of the 7-chloroquinoline core in the synthesis of agrochemicals. The synthetic accessibility of derivatives from compounds like this compound makes it a promising starting material for the exploration of new pesticide and herbicide candidates.

The following table summarizes the insecticidal activity of some 7-chloroquinoline derivatives against S. frugiperda, illustrating the potential of this class of compounds in pesticide research.

| Compound | Activity |

| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivative 6 | LD50 of 0.65 mg/g insect nih.gov |

| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivative 4 | Most active antifeedant (CE50 = 162.1 μg/mL) nih.gov |

Precursor for Advanced Functional Materials

The unique electronic and structural properties of the isoquinoline ring system also make its derivatives attractive building blocks for the synthesis of advanced functional materials. While specific research on this compound in this context is limited, the broader class of quinoline and isoquinoline derivatives has been utilized in the development of materials for electronics and photonics.

The functionalization of quinoline derivatives is a key area of research for creating new materials. For example, 4,7-dichloroquinoline (B193633) is a known intermediate for the synthesis of functional materials. mdpi.com The ability to introduce different substituents onto the isoquinoline core allows for the fine-tuning of the material's electronic and photophysical properties. The reactive chloromethyl group of this compound provides a convenient handle for attaching the isoquinoline unit to other molecules or polymer chains.

This could be particularly useful in the development of:

Organic Light-Emitting Diodes (OLEDs): Isoquinoline derivatives can be incorporated into the emissive or charge-transporting layers of OLEDs. The rigid, planar structure of the isoquinoline ring can contribute to good charge mobility, while the introduction of suitable substituents can tune the emission color and efficiency.

Sensors: The nitrogen atom in the isoquinoline ring can act as a binding site for metal ions or other analytes. By attaching a fluorescent reporter group via the chloromethyl handle, it is possible to design fluorescent chemosensors.

Nonlinear Optical (NLO) Materials: The extended π-system of the isoquinoline ring, when appropriately substituted with electron-donating and electron-withdrawing groups, can give rise to significant NLO properties, which are of interest for applications in telecommunications and optical computing.

The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline demonstrates the utility of chlorinated quinolines as intermediates in the preparation of complex molecules with potential applications in medicinal chemistry and, by extension, material science. mdpi.comresearchgate.net The straightforward, multi-step synthesis highlights the feasibility of creating diverse functionalized quinoline and isoquinoline derivatives. mdpi.comresearchgate.net

Mechanistic Investigations of Biological Activity of 7 Chloro 3 Chloromethyl Isoquinoline Derivatives

Cellular and Molecular Responses Induced by Isoquinoline (B145761) Analogues

Derivatives of the isoquinoline scaffold have been shown to elicit a range of cellular responses that are fundamental to their potential as biologically active agents. These responses include the modulation of cell fate in cancerous cell lines, interference with the cell division cycle, and the activation of programmed cell death pathways.

The human promyelocytic leukemia cell line, HL-60, serves as a critical in vitro model for investigating the differentiation and proliferation of myeloid cells. nih.gov Certain isoquinoline analogues have demonstrated the ability to inhibit proliferation and induce differentiation in these cells. For instance, studies on tetrahydroisoquinoline derivatives have shown they can trigger granulocytic differentiation of HL-60 cells. nih.gov This process is characterized by a halt in cell proliferation and the expression of specific cell surface antigens indicative of mature granulocytes.

The induction of differentiation by these compounds is confirmed through methods such as the nitroblue tetrazolium (NBT) reduction assay and by monitoring the expression of differentiation markers like CD11b. An increased expression of the CD11b surface antigen is a key indicator that the leukemic cells are maturing into a more differentiated state upon treatment with certain isoquinoline derivatives. nih.gov

Table 1: Effects of an Isoquinoline Analogue on HL-60 Cell Differentiation

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Cell Line | Human Promyelocytic Leukemia (HL-60) | Standard model for myeloid differentiation | nih.gov |

| Compound Type | Tetrahydroisoquinoline derivative | Induces differentiation | nih.gov |

| Differentiation Marker | Increased CD11b Expression | Shift towards granulocytic lineage | nih.gov |

| Functional Assay | NBT Reduction | Confirms functional maturation of cells | nih.gov |

A primary mechanism by which isoquinoline derivatives inhibit cell proliferation is through the disruption of the cell cycle. A significant body of research points to the induction of cell cycle arrest in the G0/G1 phase. nih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, thus effectively halting their division.

The molecular basis for this G0/G1 arrest often involves the modulation of key regulatory proteins. For example, some isoquinoline derivatives have been found to suppress the expression of Cyclin D1 and its associated cyclin-dependent kinase, CDK4. nih.gov These proteins are crucial for progression through the G1 phase. Downregulation of the Cyclin D1/CDK4 complex, along with a potential increase in the levels of CDK inhibitors like p27, leads to the observed cell cycle arrest. nih.govnih.gov This targeted disruption of the cell cycle machinery is a hallmark of the antiproliferative activity of these compounds. nih.govnih.gov

Beyond halting cell proliferation, certain chloro-substituted quinoline (B57606) and isoquinoline derivatives can actively induce programmed cell death through apoptosis and autophagy. acs.orgwikipedia.org Apoptosis, or Type I programmed cell death, is a highly regulated process involving the activation of a cascade of enzymes called caspases. The anticancer effects of some derivatives are linked to the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3), leading to the cleavage of critical cellular substrates such as poly (ADP-ribose) polymerase (PARP). wikipedia.org

Autophagy, or Type II programmed cell death, is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. It is characterized by the formation of autophagosomes. The induction of autophagy by isoquinoline analogues can be observed by monitoring the expression of key autophagy-related proteins, such as the conversion of LC3-I to LC3-II and the degradation of p62. wikipedia.org The signaling pathways implicated in the induction of apoptosis and autophagy by these compounds are complex and can involve the modulation of stress-activated protein kinases like JNK and Erk1/2, as well as the Akt/mTOR pathway. wikipedia.orgnih.gov

Enzyme Inhibition and Receptor Binding Profiles

The biological activities of 7-chloro-3-(chloromethyl)isoquinoline and its analogues are also defined by their interactions with specific enzymes and receptors, which can influence various physiological pathways.

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (B1671497) (adrenaline) from norepinephrine. nih.gov The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) nucleus is a well-established scaffold for potent PNMT inhibitors. wikipedia.org Structure-activity relationship studies have revealed that substitution on the aromatic ring of the THIQ core is critical for inhibitory potency.

Specifically, chloro-substitution has been extensively investigated. Research indicates that a chlorine atom at the 7-position of the THIQ nucleus is optimal for PNMT inhibition compared to other positions. wikipedia.org The compound 7-Chloro-1,2,3,4-tetrahydroisoquinoline is a known inhibitor of the enzyme. Further modifications, such as the introduction of a trifluoromethyl group at the 3-position, can enhance selectivity for PNMT over other receptors. nih.gov

Table 2: PNMT Inhibition by Substituted Tetrahydroisoquinolines

| Compound | PNMT Kᵢ (µM) | Key Structural Feature | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 5.8 | Unsubstituted core | nih.gov |

| 7-Chloro-THIQ | Potent Inhibitor | 7-Chloro substitution | |

| 7,8-Dichloro-THIQ (SK&F 64139) | Most potent in its series | Dichloro substitution |

A significant challenge in developing PNMT inhibitors is that many potent compounds also exhibit high affinity for α₂-adrenoceptors, which can lead to undesired pharmacological effects. Therefore, assessing the binding affinity of isoquinoline derivatives at α₂-adrenoceptors is crucial for determining their selectivity. The α₂-adrenoceptor family consists of three main subtypes: α₂ₐ, α₂₈, and α₂C. nih.gov

Research on substituted tetrahydroisoquinolines has focused on achieving high selectivity for PNMT over α₂-adrenoceptors. nih.govwikipedia.org It has been found that introducing steric bulk at the 3-position of the tetrahydroisoquinoline ring can decrease affinity for the α₂-adrenoceptor while maintaining or only slightly reducing PNMT inhibition. nih.gov For example, a 3-trifluoromethyl group significantly reduces α₂-adrenoceptor affinity, leading to compounds with high selectivity ratios (α₂ Kᵢ / PNMT Kᵢ). nih.gov Similarly, chloro-substituted tetrahydroisoquinolines have been evaluated for their receptor binding profiles, with compounds like 2-[(8-chloro tetrahydroisoquinolin-2-yl)methyl]imidazoline showing notable affinity for the α₂-adrenoceptor. acs.org

Table 3: Selectivity of Substituted Tetrahydroisoquinolines

| Compound | PNMT Kᵢ (µM) | α₂-Adrenoceptor Kᵢ (µM) | Selectivity (α₂ Kᵢ / PNMT Kᵢ) | Reference |

|---|---|---|---|---|

| 3-Trifluoromethyl-7-bromo-THIQ | 364 | > 250,000 | ~700 | nih.gov |

| 3-Trifluoromethyl-7-nitro-THIQ | 0.52 | > 1000 | > 1900 | nih.gov |

Modulation of Other Biological Targets and Enzymes

Beyond their primary applications, derivatives of the isoquinoline scaffold have been investigated for their ability to modulate various other biological targets and enzymes, indicating a broad potential for therapeutic intervention. Research has shown that these compounds can interact with key enzymes implicated in inflammatory processes and other diseases.

For instance, certain isoquinoline derivatives have been designed to target Protein Kinase C (PKC), a class of kinases involved in conditions like rheumatoid arthritis. researchoutreach.org A "fragment merging by design" strategy, which combines structural fragments that bind to different positions on the isoquinoline ring, has been employed to develop potent PKC inhibitors. researchoutreach.org This approach led to the creation of 5,7-disubstituted isoquinolines that demonstrated high efficacy in animal models of rheumatoid arthritis. researchoutreach.org

Additionally, molecular docking studies have been used to predict the interaction of novel isoquinoline derivatives with the Cyclooxygenase-2 (COX-2) enzyme's active site. researchgate.net This suggests a potential mechanism for anti-inflammatory effects, as COX-2 is a key enzyme in the prostaglandin (B15479496) biosynthesis pathway. researchgate.net The ability of these compounds to bind to such enzymes highlights the versatility of the isoquinoline core in designing targeted inhibitors for a range of diseases. semanticscholar.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The biological potency and selectivity of isoquinoline derivatives are heavily dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different substituents on the isoquinoline core influence therapeutic activity and for designing more effective and selective drug candidates. nih.gov

SAR studies have systematically explored how modifying the isoquinoline scaffold affects biological outcomes. The position and nature of substituents can dramatically alter a compound's potency and selectivity. For example, in a series of substituted isoquinolin-1-ones tested for anticancer activity, 3-Biphenyl-N-methylisoquinolin-1-one (7) was identified as the most potent compound against five different human cancer cell lines, highlighting the importance of the biphenyl (B1667301) group at the 3-position and methylation at the N-position. nih.gov

In the case of 7-chloroquinolinehydrazones, another class of compounds with a similar core structure, the introduction of different heterocyclic units significantly impacts their antiproliferative activity. nih.gov Studies on a panel of 60 cancer cell lines revealed that 7-chloroquinolinehydrazones were particularly active, with some derivatives showing submicromolar GI50 values across nine tumor types. nih.gov The specific substitutions on the hydrazone moiety were critical in determining the level of cytotoxicity. nih.gov

Further detailed studies on 7-chloro-(4-thioalkylquinoline) derivatives demonstrated a clear correlation between the sulfur oxidation state, the length of the carbon spacer between the quinoline core and other parts of the molecule, and the resulting cytotoxic activity. mdpi.com Derivatives with sulfinyl and sulfonyl groups and a spacer of two or three carbons were found to be most effective against the CCRF-CEM leukemia cell line. mdpi.com This underscores that minor structural modifications can lead to significant changes in biological response.

Table 1: Antiproliferative Activity of Selected 7-Chloroquinolinehydrazone Derivatives This table illustrates how different substitutions on the hydrazone moiety affect the mean graph midpoint (GI50) values in micromolar (µM) concentrations across a panel of cancer cell lines.